molecular formula C6H4N4O2 B2375747 4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 1215940-71-8

4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2375747
CAS No.: 1215940-71-8
M. Wt: 164.124
InChI Key: OVFABHMPDLUKDL-UHFFFAOYSA-N
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Description

The [1,2,3]triazolo[4,5-b]pyridine system is a valuable molecular scaffold that has been widely used in the past few years in the search for biologically active compounds . Its design is usually based on the structural modification of the triazole or pyridine rings . It belongs to the class of triazolopyridine and reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .


Synthesis Analysis

The known methods for the synthesis of [1,2,3]triazolo[4,5-b]pyridine derivatives are based on annulation of the triazole ring to the pyridine ring, which is usually performed by diazotization of 2,3-diaminopyridines . Moreover, the methods for the preparation of diamines containing functional substituents in the pyridine ring are usually multistep, are characterized by mediocre yields, and often involve chromatographic purification .


Molecular Structure Analysis

The structure of the [1,2,3]triazolo[4,5-b]pyridine is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . For example, as the ring system of TPs is isoelectronic with that of purines, this heterocycle has been proposed as a possible surrogate of the purine ring .


Physical And Chemical Properties Analysis

The [1,2,3]triazolo[4,5-b]pyridine system is a valuable molecular scaffold that has been widely used in the past few years in the search for biologically active compounds . Its design is usually based on the structural modification of the triazole or pyridine rings .

Scientific Research Applications

Methodologies in Synthesis

  • Syrota et al. (2020) developed an efficient method for synthesizing carboannulated and functionalized derivatives of [1,2,3]triazolo[4,5-b]pyridine. This process involves heating 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes under reflux in acetic acid with various reactants, leading to the annulation of the pyridine ring and formation of new derivatives (Syrota et al., 2020).

Molecular Structure and Dynamics

  • Lorenc et al. (2007) conducted a detailed study on the molecular structure, vibrational energy levels, and potential energy distribution of 1H-1,2,3-triazolo[4,5-b]pyridine and its derivatives. Using density functional theory (DFT), they explored the influence of methyl group substitution on the pyridine ring and its impact on proton position at the triazole unit (Lorenc et al., 2007).

Chemical Reactions and Derivatives

  • Ibrahim et al. (2011) described a method for the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines via cyanoacetylation reactions followed by cyclization. This method provides an efficient pathway to produce a range of 1,2,3-triazolo[4,5-b]pyridine derivatives (Ibrahim et al., 2011).

Synthetic Potential and Applications

  • Syrota et al. (2022) analyzed the synthetic potential of 1,2,3-triazole-4(5)-amines as building blocks in the synthesis of triazolo-annulated pyridine, azine, and azepine systems. This research highlighted the versatility of these structures in constructing important compounds for synthetic and biomedical research (Syrota et al., 2022).

Density Functional Theory (DFT) Studies

  • Mozafari et al. (2016) synthesized novel [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives and used DFT studies to reveal regioselectivity in the ring closure. This research aids in understanding the structural aspects of these compounds (Mozafari et al., 2016).

Mechanism of Action

The [1,2,4]triazolo[4,3-a]pyridine has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . From a structure-based virtual screen, a hit compound displaying an atypical [1,2,4]triazolo[4,3-a]pyridine ring as the heme-binding scaffold was identified .

Safety and Hazards

The safety and hazards of 1H-1,2,3-Triazolo[4,5-b]pyridine include skin and eye irritation, and it may cause respiratory irritation .

Future Directions

The [1,2,3]triazolo[4,5-b]pyridine system has been widely used in the past few years in the search for biologically active compounds . Its design is usually based on the structural modification of the triazole or pyridine rings . Therefore, future directions could involve further exploration of this system for the development of new biologically active compounds.

Properties

IUPAC Name

2H-triazolo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)3-1-2-7-5-4(3)8-10-9-5/h1-2H,(H,11,12)(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFABHMPDLUKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215940-71-8
Record name 1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid
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